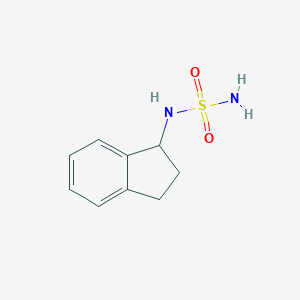
1-(sulfamoylamino)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sulfamoylamino)-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(sulfamoylamino)-2,3-dihydro-1H-indene involves the inhibition of the target enzyme by binding to its active site. The compound forms a stable complex with the enzyme, thereby preventing its normal function. The inhibition of these enzymes has been found to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(sulfamoylamino)-2,3-dihydro-1H-indene depend on the target enzyme and the specific disease being treated. The compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(sulfamoylamino)-2,3-dihydro-1H-indene in lab experiments include its high potency and selectivity towards the target enzyme. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 1-(sulfamoylamino)-2,3-dihydro-1H-indene. One of the potential areas of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the identification of new target enzymes for the compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the development of new synthetic methods for the compound could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 1-(sulfamoylamino)-2,3-dihydro-1H-indene is a promising compound with potential applications in the field of medicinal chemistry. The compound exhibits potent inhibitory activity against various enzymes and has been found to have therapeutic potential in the treatment of various diseases. Further research is needed to fully explore the potential of this compound and to develop new derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with sulfamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yields. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(Sulfamoylamino)-2,3-dihydro-1H-indene has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and are considered as potential targets for drug development.
Eigenschaften
CAS-Nummer |
15211-60-6 |
|---|---|
Produktname |
1-(sulfamoylamino)-2,3-dihydro-1H-indene |
Molekularformel |
C9H12N2O2S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
1-(sulfamoylamino)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)11-9-6-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H2,10,12,13) |
InChI-Schlüssel |
XDMSKLUZMCCHNK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C1NS(=O)(=O)N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1NS(=O)(=O)N |
Synonyme |
Sulfamide, 1-indanyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



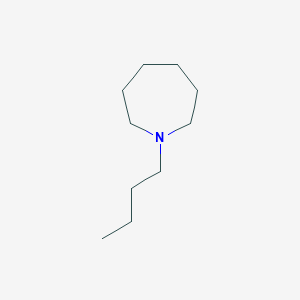
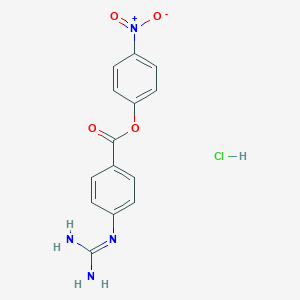
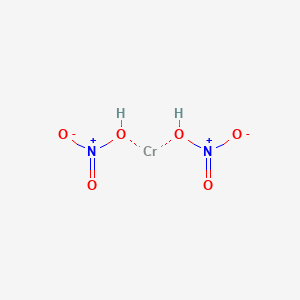
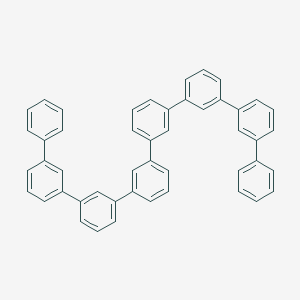
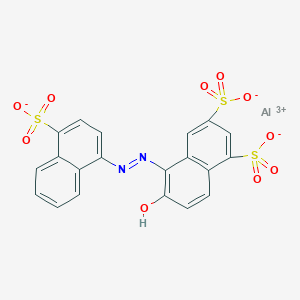
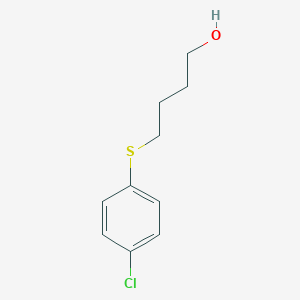
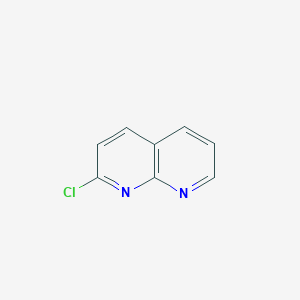
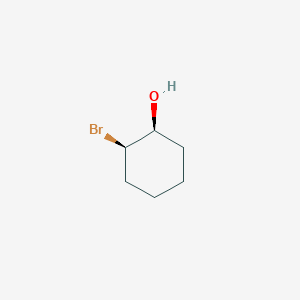
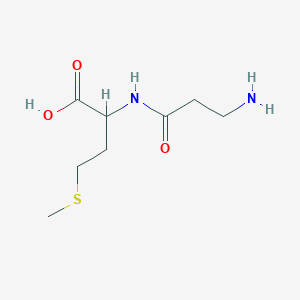
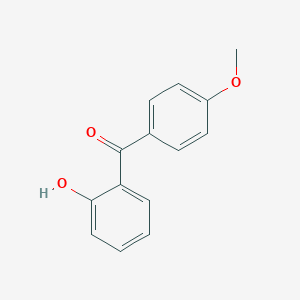
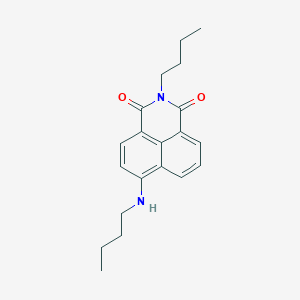
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
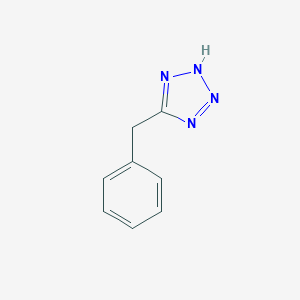
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)